

Analytical Characterization of 3-(2-Phenylpropyl)pyrrolidine: A Structural Elucidation Guide

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Compound of Interest

Compound Name:	3-(2-Phenylpropyl)pyrrolidine
CAS No.:	1220030-14-7
Cat. No.:	B1394644

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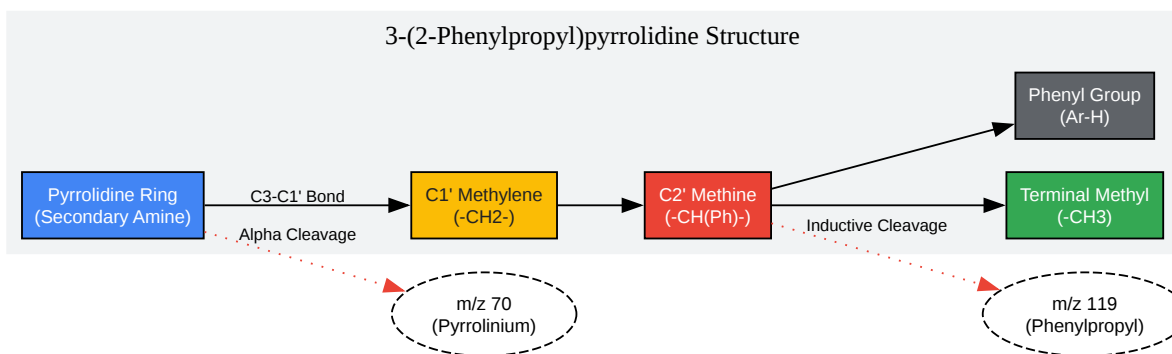
Part 1: Executive Summary & Structural Logic

Objective: To establish a robust spectroscopic profile for **3-(2-Phenylpropyl)pyrrolidine**, facilitating its identification and differentiation from pharmacologically active regioisomers like 1-phenyl-2-pyrrolidinylpentane (Prolintane).

Significance: In synthetic pathways involving pyrrolidine scaffolds, regioisomerism is a critical quality attribute. While 2-substituted pyrrolidines are common in stimulant classes, the 3-substituted variants often arise as by-products or specific target scaffolds for monoamine transporter inhibitors. Accurate assignment requires distinguishing the local environment of the pyrrolidine nitrogen and the coupling patterns of the alkyl side chain.

Structural Visualization

The following diagram illustrates the connectivity and key fragmentation points for the target molecule.



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Caption: Structural connectivity and primary mass spectrometric fragmentation pathways for 3-(2-phenylpropyl)pyrrolidine.

Part 2: Spectroscopic Data & Analysis

Mass Spectrometry (EI-MS)

Methodology: Electron Impact (70 eV). Diagnostic Logic: Unlike 2-substituted pyrrolidines (e.g., Prolintane), which typically yield a dominant base peak at m/z 84 (due to

-cleavage retaining the alkyl chain on the nitrogen fragment), 3-substituted pyrrolidines exhibit a distinct fragmentation pattern due to the remoteness of the side chain from the nitrogen lone pair's immediate vicinity.

Ion Type	m/z	Intensity	Structural Assignment	Mechanism
Molecular Ion	189	< 5%		Parent molecule ().
Base Peak	70	100%		Pyrrrolinium ion formed via loss of the entire C3-side chain.
Fragment	91	20-40%		Tropylium ion (benzyl fragment from side chain).
Fragment	119	10-25%		2-phenylpropyl carbocation (side chain retention).

Differentiation Note: If the spectrum shows a base peak at m/z 84, the sample is likely the 2-substituted isomer (Prolintane). The 3-substituted isomer favors the formation of the unsubstituted pyrrolinium ring (m/z 70).

Nuclear Magnetic Resonance (NMR)

Solvent:

(Chloroform-d) | Reference: TMS (0.00)

H-NMR (Proton) Analysis

The key to identifying the 3-isomer is the symmetry of the pyrrolidine ring protons and the specific multiplicity of the side chain.

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Diagnostic Insight
7.15 - 7.35	Multiplet	5H	Ar-H	Phenyl ring protons (typical aromatic region).
2.95 - 3.15	Multiplet	3H	Pyr-H2/H5	-protons adjacent to Nitrogen. In 3-sub, these are magnetically distinct but overlapping.
2.80 - 2.90	Sextet/Multi	1H	Ar-CH-CH ₃	Benzylic methine. Diagnostic coupling to methyl and methylene.
2.45	Multiplet	1H	Pyr-H2'/H5'	Remaining -protons (geminal to the 2.95-3.15 set).
2.05	Multiplet	1H	Pyr-H3	The methine proton at the substitution site.
1.85	Broad s	1H	N-H	Exchangeable amine proton (shift varies with concentration).
1.40 - 1.70	Multiplet	4H	Pyr-H4 + Linker	Overlapping signals of the ring

-protons and the C1' methylene.

1.22	Doublet ()	3H	-CH
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Critical Signal:
The methyl doublet confirms the branching at the benzylic position.

C-NMR (Carbon) Analysis

Predicted Shifts (DEPT-135 correlated):

- Aromatic Region: 146.5 (Cq), 128.5 (CH), 127.0 (CH), 126.0 (CH).
- Pyrrolidine Ring:
 - ~52.0 (C2, CH2)
 - ~47.5 (C5, CH2)
 - ~39.0 (C3, CH - Substitution site)
 - ~32.5 (C4, CH2)
- Side Chain:
 - ~42.0 (Linker CH2)
 - ~36.5 (Benzylic CH)
 - ~22.0 (Methyl CH3)

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) or KBr Pellet.

- 3300 - 3400 cm

: N-H stretching (weak to medium, broad). Indicates secondary amine.

- 3020 - 3080 cm

: C-H stretching (aromatic).

- 2800 - 2980 cm

: C-H stretching (aliphatic). Look for distinct shoulders typical of cyclic amines.

- 1600, 1495, 1450 cm

: C=C ring skeletal vibrations (Phenyl group).

- 700 & 750 cm

: Monosubstituted benzene ring (out-of-plane bending).

Part 3: Experimental Protocol & Validation

Protocol: Sample Preparation for NMR

To ensure high-resolution data suitable for publication or regulatory submission:

- Solvent Selection: Use

neutralized with anhydrous

or silver foil to prevent trace acidity from shifting the N-H and

-proton signals (amine salts shift significantly downfield).

- Concentration: Dissolve 5-10 mg of the free base in 0.6 mL solvent.

- Acquisition Parameters:

- Pulse Angle:

- Relaxation Delay (

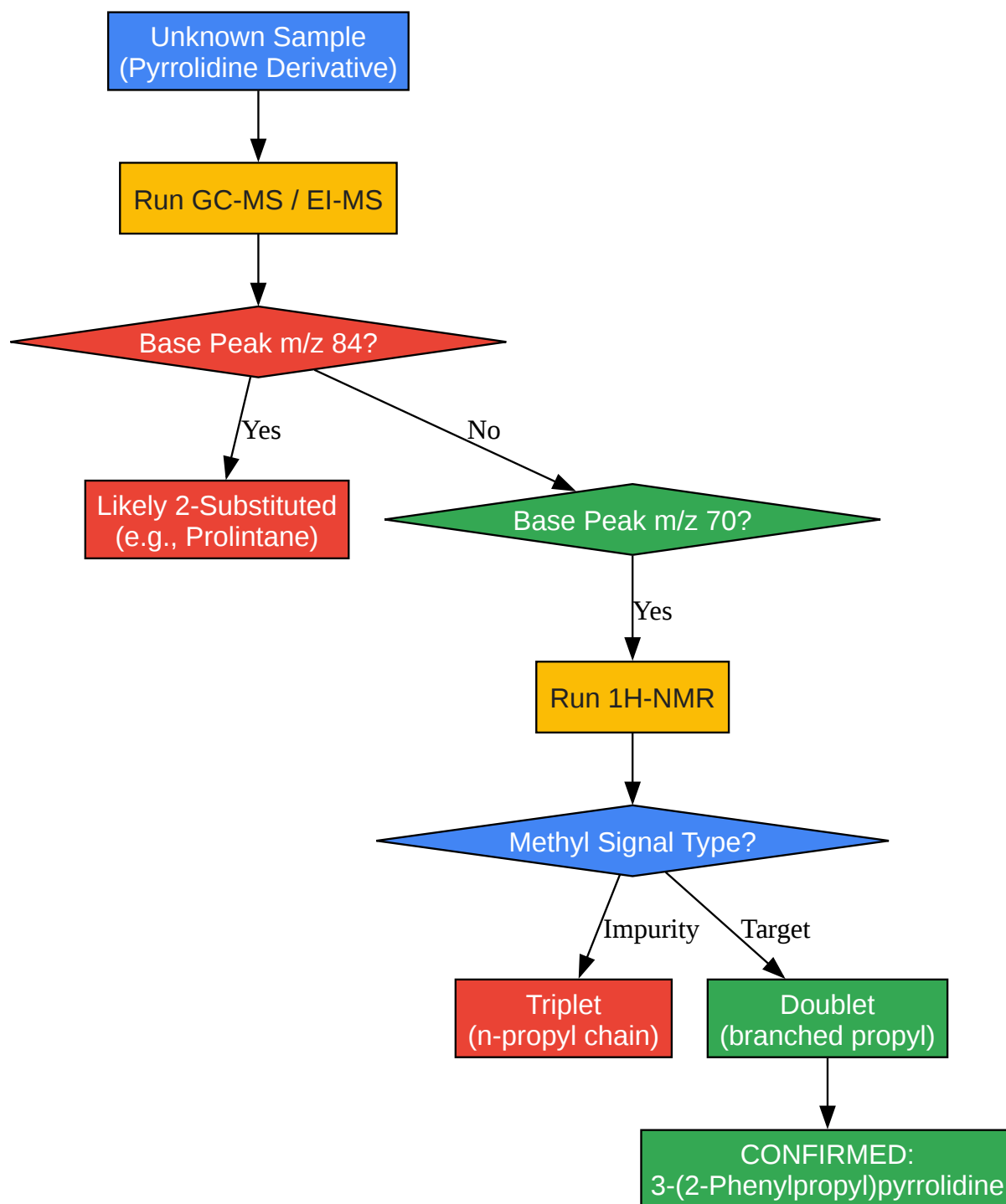
):

seconds (essential for accurate integration of aromatic vs. aliphatic protons).

- Scans: 16 (H-NMR), 1024+ (C-NMR).

Differentiation Workflow

The following decision tree validates the identity of the 3-isomer against common impurities.



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Caption: Logical workflow for distinguishing **3-(2-phenylpropyl)pyrrolidine** from regioisomers.

References

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Sources

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- [2. chemscene.com \[chemscene.com\]](#)
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